molecular formula C19H22ClNO6S2 B7834505 (3R4S)-3-(4-CHLOROBENZENESULFONYL)-4-{[2-(4-METHOXYPHENOXY)ETHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE

(3R4S)-3-(4-CHLOROBENZENESULFONYL)-4-{[2-(4-METHOXYPHENOXY)ETHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE

Cat. No.: B7834505
M. Wt: 460.0 g/mol
InChI Key: DFFZCLBBUBUSGX-OALUTQOASA-N
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Description

(3R4S)-3-(4-CHLOROBENZENESULFONYL)-4-{[2-(4-METHOXYPHENOXY)ETHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE is a complex organic compound that features a combination of sulfonyl, thienyl, and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R4S)-3-(4-CHLOROBENZENESULFONYL)-4-{[2-(4-METHOXYPHENOXY)ETHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE typically involves multi-step organic reactions. The process may start with the preparation of the thienyl and phenoxy intermediates, followed by sulfonylation and amination steps. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the reactions under controlled conditions such as temperature and pH.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, ensuring purity through purification techniques like crystallization or chromatography, and adhering to safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thienyl or phenoxy groups.

    Reduction: Reduction reactions could target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology

Medicine

If the compound shows pharmacological activity, it could be developed into therapeutic agents for treating various diseases.

Industry

Applications in material science, such as the development of new polymers or as a component in specialty chemicals.

Mechanism of Action

The mechanism of action for (3R4S)-3-(4-CHLOROBENZENESULFONYL)-4-{[2-(4-METHOXYPHENOXY)ETHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE would depend on its specific interactions with biological targets. This could involve binding to enzymes or receptors, altering their activity, and thereby affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • {(3S,4R)-4-[(4-chlorophenyl)sulfonyl]-1,1-dioxidotetrahydro-3-thienyl}[2-(4-hydroxyphenoxy)ethyl]amine
  • {(3S,4R)-4-[(4-bromophenyl)sulfonyl]-1,1-dioxidotetrahydro-3-thienyl}[2-(4-methoxyphenoxy)ethyl]amine

Uniqueness

The unique combination of functional groups in (3R4S)-3-(4-CHLOROBENZENESULFONYL)-4-{[2-(4-METHOXYPHENOXY)ETHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE may confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness can be leveraged in designing new compounds with desired properties.

Properties

IUPAC Name

(3S,4R)-4-(4-chlorophenyl)sulfonyl-N-[2-(4-methoxyphenoxy)ethyl]-1,1-dioxothiolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClNO6S2/c1-26-15-4-6-16(7-5-15)27-11-10-21-18-12-28(22,23)13-19(18)29(24,25)17-8-2-14(20)3-9-17/h2-9,18-19,21H,10-13H2,1H3/t18-,19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFFZCLBBUBUSGX-OALUTQOASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCNC2CS(=O)(=O)CC2S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)OCCN[C@H]2CS(=O)(=O)C[C@@H]2S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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